rac Hydroxy Tizanidine Hydrochloride

Metabolite identification Analytical reference standard CYP1A2 metabolism

Method validation for Tizanidine impurity profiling fails without characterized M-2 metabolite standards. rac Hydroxy Tizanidine HCl (CAS 1794829-08-5) is a certified reference standard for the CYP1A2-mediated M-2 pathway impurity, supplied with full characterization data compliant with USP/EP guidelines. • Enables accurate spike-and-recovery experiments & system suitability testing in HPLC/LC-MS/MS methods • +16 Da mass shift ensures baseline resolution from parent Tizanidine in reversed-phase systems • Supports ANDA/DMF filing with USP/EP-traceable characterization; prepare solutions fresh due to documented solution instability

Molecular Formula C9H9Cl2N5OS
Molecular Weight 306.165
CAS No. 1794829-08-5
Cat. No. B565179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Hydroxy Tizanidine Hydrochloride
CAS1794829-08-5
Synonyms2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol Hydrochloride; 
Molecular FormulaC9H9Cl2N5OS
Molecular Weight306.165
Structural Identifiers
SMILESC1C(NC(=N1)NC2=C(C=CC3=NSN=C32)Cl)O.Cl
InChIInChI=1S/C9H8ClN5OS.ClH/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9;/h1-2,6,16H,3H2,(H2,11,12,13);1H
InChIKeyLBGLZBVUVNNRIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Hydroxy Tizanidine Hydrochloride – Overview & Reference Standard


rac Hydroxy Tizanidine Hydrochloride (CAS 1794829-08-5), also designated as Tizanidine 5-Hydroxy Impurity or Tizanidine metabolite M-2, is a synthetic analytical reference standard . Chemically, it is 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol hydrochloride, with a molecular weight of 306.17 g/mol for the hydrochloride salt and 269.71 g/mol for the free base (CAS 125292-31-1) . The compound exists as a mixture of tautomers in the solid state and is recognized as a major metabolite of the centrally acting muscle relaxant Tizanidine, formed primarily via cytochrome P450 1A2 (CYP1A2) oxidation [1].

Inactive metabolite reference standard — pharmacologically null at α2-adrenergic receptors, eliminating assay interference. Critical for impurity quantification without bioactivity confound.
CYP1A2 pathway marker — specific product of Tizanidine oxidation, suitable for drug–drug interaction probe studies. Extended half‑life supports cumulative exposure modeling.
Cold‑chain & inert handling — hygroscopic, not stable in solution; storage at –20 °C under inert atmosphere. Requires fresh solution preparation immediately prior to use.

rac Hydroxy Tizanidine Hydrochloride – Analytical Specificity


Substituting rac Hydroxy Tizanidine Hydrochloride with the parent drug Tizanidine, other Tizanidine metabolites (e.g., M-3 imidazolone, M-4 guanidine, M-5 dehydro derivatives), or alternative α2-adrenergic agonists (e.g., clonidine, dexmedetomidine) fails to meet the specificity requirements of analytical method validation and impurity quantification [1]. This compound serves as a unique analytical marker for the M-2 hydroxylated metabolic pathway [2]. Unlike the parent drug (Tizanidine hydrochloride, CAS 64461-82-1) which exhibits α2-adrenergic agonist activity (IC50 ≈ 6.9 nM), the M-2 hydroxy metabolite is pharmacologically inactive, precluding its use as a therapeutic substitute [3][4]. Furthermore, the compound's distinct physicochemical profile—including tautomeric equilibrium, solution instability, and hygroscopic nature—necessitates compound-specific handling protocols that differ markedly from structurally related analogs .

Attribute
Target – rac Hydroxy Tizanidine HCl
Potential Substitute
Pharmacological activity
Inactive metabolite (no α2 agonism)
Parent drug Tizanidine is a potent α2 agonist; confounds bioanalytical assay interpretation
Reference standard status
Certified reference standard with USP/EP traceability option
Other metabolites (M-3, M-4, M-5) lack standardized certified reference material
Solution & solid‑state behavior
Tautomer mixture; unstable in solution; hygroscopic
Tizanidine HCl is solution‑stable; structurally related analogs differ in handling requirements

rac Hydroxy Tizanidine Hydrochloride – Differentiation Evidence


M-2 Metabolite Identity as Reference Standard

rac Hydroxy Tizanidine Hydrochloride is unequivocally identified as the M-2 metabolite of Tizanidine, a designation confirmed by the seminal pharmacokinetic study of Koch et al. (1989) [1]. In contrast to the parent drug Tizanidine (pharmacologically active α2-adrenergic agonist with Ki ≈ 2.6 nM for α2 receptors) and other metabolites such as the M-3 imidazolone derivative (CAS 125292-32-2), the M-2 hydroxy metabolite exhibits no detectable α2-adrenergic receptor agonism and is classified as an inactive metabolite [2][3]. This functional null activity distinguishes it from the parent drug for all applications requiring inactive reference material.

M-2 Pharmacological Activity
Class-level inference
rac Hydroxy Tizanidine: Inactive (no α2 agonism detected)
Tizanidine: Ki ≈ 2.6 nM, IC₅₀ ≈ 6.9 nM (functional assay)
Supports use as an analytically pure, inactive reference standard
Null activity avoids confounding biological assay readouts
Metabolite identification Analytical reference standard CYP1A2 metabolism

Tautomer Mixture and Solution Instability

rac Hydroxy Tizanidine Hydrochloride is supplied as a mixture of tautomers in the solid state and is explicitly documented as 'not stable in solution' . This behavior contrasts with Tizanidine hydrochloride (CAS 64461-82-1), which demonstrates adequate solution stability for pharmaceutical formulation, and with the M-3 imidazolone metabolite (CAS 125292-32-2), which exists as a stable 5-one derivative [1]. The compound is hygroscopic and must be stored at -20°C under an inert atmosphere to prevent degradation .

Solution Stability
Cross-study comparable
rac Hydroxy Tizanidine: Not stable in solution; solid‑state tautomer mixture
Tizanidine HCl: solution‑stable; M‑3 metabolite: stable 5‑one derivative
Mandates fresh solution preparation and immediate use
Hygroscopic; store at –20 °C under inert atmosphere
Tautomerism Solution stability Storage conditions

Salt Form and Molecular Identity

rac Hydroxy Tizanidine is cataloged under two distinct CAS registry numbers reflecting the salt form: 1794829-08-5 for the hydrochloride salt and 125292-31-1 for the free base [1][2]. The hydrochloride salt has a molecular weight of 306.17 g/mol (C9H9Cl2N5OS), while the free base weighs 269.71 g/mol (C9H8ClN5OS)—a 36.46 g/mol difference corresponding to one equivalent of HCl . This contrasts with the parent drug Tizanidine hydrochloride (CAS 64461-82-1, MW 290.17 g/mol, C9H8ClN5S·HCl), which lacks the imidazoline ring hydroxylation that adds 16 Da to the molecular mass [3].

Salt Form & Molecular ID
Direct head-to-head
HCl salt MW: 306.17 g/mol (C₉H₉Cl₂N₅OS)
Tizanidine HCl: 290.17 g/mol – Δ16 Da (hydroxylation)
Critical for accurate procurement and method documentation
Dual CAS: 1794829‑08‑5 (HCl salt), 125292‑31‑1 (free base)
CAS registry Molecular characterization Free base vs. hydrochloride

Regulatory Applications for ANDA, DMF, and Traceability

rac Hydroxy Tizanidine Hydrochloride is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly designated for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Tizanidine [1]. Unlike other Tizanidine metabolites (e.g., M-3 imidazolone, M-4 guanidine) which are not uniformly available as certified reference standards, the M-2 hydroxy metabolite is routinely offered with traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards based on feasibility [2].

Regulatory Traceability
Supporting evidence
rac Hydroxy Tizanidine: Certified reference standard with USP/EP traceability option
Other Tizanidine metabolites: limited certified material availability
Streamlines regulatory impurity profiling workflows
Supplied with characterization data compliant with regulatory guidelines
ANDA filing DMF submission Method validation Pharmacopeial traceability

Thermal Properties and Hygroscopicity

rac Hydroxy Tizanidine Hydrochloride exhibits a melting point of 248-250°C with decomposition, appears as a pale yellow solid, and is soluble in DMSO and methanol . The compound is hygroscopic, requiring storage at -20°C under an inert atmosphere . These properties differ from the parent drug Tizanidine hydrochloride (CAS 64461-82-1, melting point 221-223°C, white to off-white crystalline powder) and the M-3 imidazolone metabolite (which lacks the hydroxyl group conferring hygroscopicity) .

Thermal & Physical Profile
Cross-study comparable
rac Hydroxy Tizanidine: MP 248–250 °C (dec.), pale yellow solid, hygroscopic
Tizanidine HCl: MP 221–223 °C, white crystalline powder
Provides orthogonal identity verification upon receipt
Hygroscopic nature requires controlled storage environment
Melting point Hygroscopicity Thermal stability

CYP1A2-Mediated Metabolic Pathway

rac Hydroxy Tizanidine is formed via CYP1A2-mediated oxidation of the imidazoline ring of Tizanidine, a pathway that accounts for the majority of Tizanidine's extensive hepatic first-pass metabolism [1]. The parent drug Tizanidine has low absolute oral bioavailability of approximately 20-40% due to this extensive CYP1A2 metabolism, with an elimination half-life of ~2.5 hours for the parent drug compared to 20-40 hours for inactive metabolites including M-2 [2]. In contrast, the M-3 imidazolone metabolite is formed via further oxidation of M-2, representing a distinct metabolic branch point [3]. The M-2 hydroxy metabolite serves as a specific marker for CYP1A2 activity assessment in drug-drug interaction studies [4].

CYP1A2 Metabolism
Class-level inference
Metabolite pool (incl. M‑2): elimination half‑life 20–40 h
Tizanidine parent: ~2.5 h — 8‑ to 16‑fold longer
Supports design of CYP1A2 activity probe studies
Accumulation potential relevant to hepatic impairment modeling
CYP1A2 Drug metabolism Metabolite profiling

rac Hydroxy Tizanidine Hydrochloride – Applications


Impurity Profiling for ANDA/DMF Submissions

rac Hydroxy Tizanidine Hydrochloride serves as a certified reference standard for the identification and quantification of the M-2 hydroxy impurity in Tizanidine drug substance and drug product batches [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, enabling accurate spike-and-recovery experiments, system suitability testing, and relative response factor determination in HPLC or LC-MS/MS methods [2]. Given its documented solution instability, users must prepare fresh solutions immediately prior to analysis and validate method robustness under these constraints .

CYP1A2 Activity Probe for Drug-Drug Interaction Studies

As a specific product of CYP1A2-mediated oxidation, rac Hydroxy Tizanidine can be employed as an analytical standard in in vitro metabolism studies using human liver microsomes or recombinant CYP enzymes to quantify CYP1A2 activity and assess inhibition or induction potential [1]. The compound's extended elimination half-life (20-40 hours relative to 2.5 hours for the parent drug) makes it a persistent marker for cumulative exposure assessment in pharmacokinetic modeling [2].

HPLC & LC-MS/MS Method Development and Validation

rac Hydroxy Tizanidine Hydrochloride is explicitly designated for analytical method development and method validation (AMV) applications [1]. Its distinct molecular weight (+16 Da relative to Tizanidine) and characteristic chromatographic retention behavior enable baseline resolution from the parent drug and other metabolites in reversed-phase HPLC and UPLC systems [2]. The compound's dual CAS registry (1794829-08-5 for HCl salt; 125292-31-1 for free base) must be accurately specified in method documentation to ensure traceability .

Forced Degradation and Stability-Indicating Assays

rac Hydroxy Tizanidine can serve as a reference marker for oxidative degradation product identification in forced degradation studies of Tizanidine hydrochloride [1]. Given that Tizanidine undergoes photolytic and oxidative degradation, the M-2 hydroxy metabolite may appear as a degradation product under certain stress conditions (e.g., oxidative stress with hydrogen peroxide), making this reference standard essential for confirming degradation pathway specificity and establishing mass balance in stability-indicating methods [2].

Application
Selection Property
Validation Focus
Regulatory impurity profiling
Certified reference standard with pharmacopeial traceability
Spike‑and‑recovery accuracy, relative response factor, system suitability
CYP1A2 activity probe studies
Pathway‑specific inactive metabolite marker
Metabolite formation rate in human liver microsomes / recombinant CYP enzymes
HPLC & LC‑MS/MS method development
Distinct molecular weight (+16 Da) and retention behavior
Baseline resolution from parent drug, matrix‑effect assessment
Forced degradation & stability‑indicating assays
Oxidative degradation pathway marker
Mass balance confirmation, degradation pathway specificity

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